N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)acetamide: is a complex organic compound that features a benzo[d]thiazole ring, a dimethylphenyl group, and a pyridin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the dimethylphenyl group: This step often involves a Friedel-Crafts acylation reaction where the benzo[d]thiazole is reacted with 2,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the pyridin-2-ylmethyl group: This can be accomplished through a nucleophilic substitution reaction where the intermediate product is reacted with pyridin-2-ylmethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridin-2-ylmethyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, warranting further pharmacological studies.
Industry
In the industrial sector, this compound could be utilized in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d]thiazole ring may interact with specific binding sites, while the dimethylphenyl and pyridin-2-ylmethyl groups could enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
- N-(benzo[d]thiazol-2-yl)-2-(4-methylphenyl)acetamide
- N-(benzo[d]thiazol-2-yl)-2-(2,4-dichlorophenyl)acetamide
Uniqueness
N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)acetamide is unique due to the presence of both the dimethylphenyl and pyridin-2-ylmethyl groups These groups confer distinct chemical and biological properties, differentiating it from other similar compounds
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS/c1-16-10-11-18(17(2)13-16)14-22(27)26(15-19-7-5-6-12-24-19)23-25-20-8-3-4-9-21(20)28-23/h3-13H,14-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSXMHNHVLSDQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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